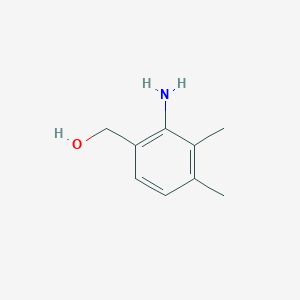![molecular formula C12H17F2N5 B11734218 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functional group modifications to introduce the desired substituents. The reaction conditions often include the use of radical initiators and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often focus on minimizing the use of hazardous reagents and solvents, while maximizing the overall yield and purity of the final product. Advanced techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but differs in the presence of a carboxylic acid group.
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: This compound features a similar pyrazole core but with different substituents.
Uniqueness
1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H17F2N5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-4-18-11(8(2)5-16-18)6-15-10-7-19(12(13)14)17-9(10)3/h5,7,12,15H,4,6H2,1-3H3 |
Clé InChI |
DCHSATMYCZAUEM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


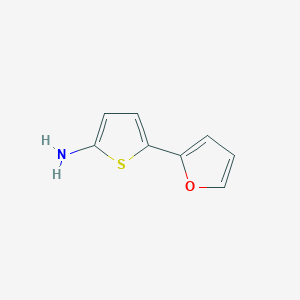
![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
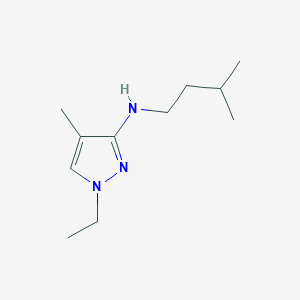
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
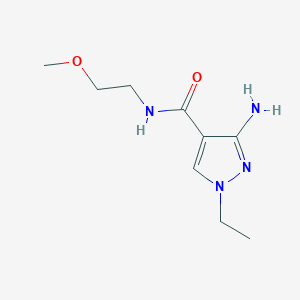
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
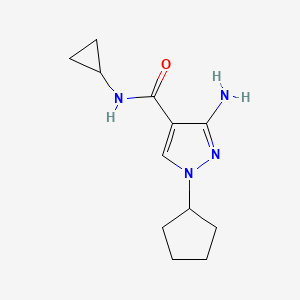
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
